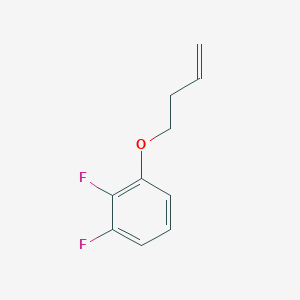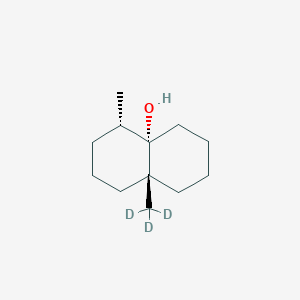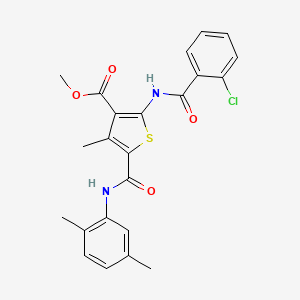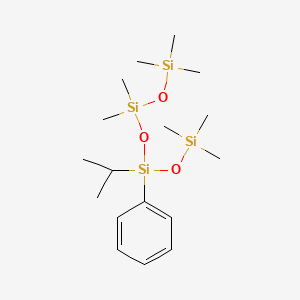
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate is a chemical compound with the molecular formula C11H24NaO9P. It is also known by its IUPAC name, sodium;2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen phosphate. This compound is characterized by its multiple ether linkages and a phosphonate group, making it a versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate typically involves the reaction of 2,5,8,11,14-pentaoxahexadecan-16-ol with phosphoric acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonate ester. The general reaction scheme can be represented as follows:
[ \text{2,5,8,11,14-Pentaoxahexadecan-16-ol} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reactant Preparation: Ensuring high purity of 2,5,8,11,14-pentaoxahexadecan-16-ol and phosphoric acid.
Reaction Control: Maintaining optimal temperature and pH conditions to maximize yield.
Purification: Using techniques like crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles like amines or alcohols can react with the phosphonate group.
Hydrolysis Agents: Acidic or basic solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Hydrolysis Products: The primary products are 2,5,8,11,14-pentaoxahexadecan-16-ol and phosphoric acid derivatives.
科学研究应用
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor of phosphatases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate substrates. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
2,5,8,11,14-Pentaoxahexadecan-16-ol: A precursor in the synthesis of the phosphonate compound.
Pentaethylene glycol monomethyl ether: Shares similar ether linkages but lacks the phosphonate group.
Uniqueness
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate is unique due to its combination of ether linkages and a phosphonate group. This structure imparts specific chemical properties, such as solubility in water and the ability to form stable complexes with various molecules, making it valuable in diverse applications .
属性
分子式 |
C11H24NaO8P+ |
|---|---|
分子量 |
338.27 g/mol |
InChI |
InChI=1S/C11H23O8P.Na/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-20(12)13;/h2-11H2,1H3;/p+1 |
InChI 键 |
AUSJJTNSVXEXLR-UHFFFAOYSA-O |
规范 SMILES |
COCCOCCOCCOCCOCCO[P+](=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)









